N-(2-hydroxyethyl)azepane-1-carboxamide
Description
N-(2-Hydroxyethyl)azepane-1-carboxamide is a carboxamide derivative featuring a seven-membered azepane ring substituted with a 2-hydroxyethyl group at the nitrogen atom. The hydroxyethyl substituent likely enhances hydrophilicity and hydrogen-bonding capacity, which may influence solubility, stability, and intermolecular interactions compared to other azepane carboxamides.
Properties
CAS No. |
1485264-71-8 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)azepane-1-carboxamide |
InChI |
InChI=1S/C9H18N2O2/c12-8-5-10-9(13)11-6-3-1-2-4-7-11/h12H,1-8H2,(H,10,13) |
InChI Key |
KLBUNYBRUYOETR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)NCCO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)azepane-1-carboxamide typically involves the reaction of azepane with 2-chloroethanol under basic conditions to introduce the hydroxyethyl group. The resulting intermediate is then reacted with a suitable carboxylating agent, such as phosgene or carbonyldiimidazole, to form the carboxamide group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for halogenation, followed by nucleophilic substitution with amines or thiols.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)azepane-1-carboxamide.
Reduction: Formation of N-(2-hydroxyethyl)azepane-1-amine.
Substitution: Formation of various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxyethyl)azepane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)azepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxamide groups can form hydrogen bonds with target proteins, affecting their activity. The azepane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Conformational Differences
Key Analogs:
- N-(2-Oxo-azepin-3-yl)cyclohexanecarboxamide (C₁₃H₂₂N₂O₂, MW 250.33 g/mol): Features a cyclohexanecarboxamide group and a seven-membered lactam ring. Both the azepane and cyclohexane rings adopt chair conformations, stabilized by N–H⋯O hydrogen bonds forming dimers and chains .
- N-(2-Methoxyphenyl)acetamide derivatives : These analogs (e.g., 2-(azepan-1-yl)-N-(2-methoxyphenyl)acetamide) highlight the role of alkoxy substituents in modulating electronic properties and steric effects .
Table 1: Structural and Physicochemical Comparison
Hydrogen Bonding and Crystallographic Behavior
- The cyclohexanecarboxamide analog forms N–H⋯O hydrogen bonds, creating centrosymmetric dimers and extended [100] chains.
- The hydroxyphenyl analog’s phenolic -OH group could engage in stronger hydrogen bonds or intramolecular interactions, as seen in similar aryl-substituted carboxamides .
Research Implications and Limitations
- Biological Activity : Aryl substituents (e.g., hydroxyphenyl) are often associated with target binding via aromatic interactions, while hydroxyethyl groups may improve pharmacokinetic profiles (e.g., blood-brain barrier penetration) .
- Data Gaps : Direct experimental data for this compound—such as crystallographic parameters, solubility, or bioactivity—are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs.
Biological Activity
N-(2-hydroxyethyl)azepane-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound features a seven-membered azepane ring with a hydroxyl group and a carboxamide functional group. Its molecular formula is , which contributes to its chemical reactivity and biological interactions. The presence of the hydroxyl and carboxamide groups allows for the formation of hydrogen bonds, potentially influencing its binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The structural rigidity provided by the azepane ring enhances the compound's ability to bind effectively to these targets. This binding can modulate the activity of proteins involved in various biological pathways, thus exerting therapeutic effects.
1. Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial activity. Studies have suggested that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.
2. Antiviral Potential
The compound has also been explored for its antiviral properties. Preliminary investigations suggest that it may interfere with viral replication mechanisms, although more detailed studies are required to elucidate these effects fully.
3. Therapeutic Applications
This compound is being investigated for its potential therapeutic applications in various medical fields. Its role as a precursor in drug development highlights its significance in creating new pharmacological agents.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth | |
| Antiviral | Potential interference with viral replication | |
| Therapeutic | Precursor for drug development |
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various azepane derivatives, this compound was shown to possess significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Future Directions
Further research is essential to fully understand the biological activity of this compound. Key areas for future investigation include:
- In vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a living organism.
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
